6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid
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Overview
Description
6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biocatalyst Inhibition
Carboxylic acids, including chromene derivatives, have been identified for their potential in biocatalyst inhibition. These compounds can be inhibitory to microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields and titers. Understanding the mechanisms of biocatalyst inhibition by these acids can aid in engineering robust strains with improved industrial performance (Jarboe et al., 2013).
Synthetic Chemistry
6H-Benzo[c]chromen-6-ones, core structures of secondary metabolites with considerable pharmacological importance, have limited natural sources. Synthetic procedures for these compounds, including various coupling reactions and cyclizations, highlight the importance of chromene derivatives in pharmaceutical chemistry (Mazimba, 2016).
Solvent Developments
The extraction of carboxylic acids from aqueous streams using solvents and supercritical fluids is a growing area of interest. Innovations in solvent technologies, such as the use of ionic liquids and improvements in traditional solvent systems, aim at efficient recovery of carboxylic acids for use as precursors in various industrial chemicals, showcasing the utility of carboxylic acid derivatives in green chemistry and sustainability (Sprakel & Schuur, 2019).
Mechanism of Action
Target of Action
The primary target of 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is human monoamine oxidase-B (hMAO-B) . hMAO-B is an enzyme that plays a crucial role in the metabolism of monoamines in the human body. It is involved in the oxidative deamination of biologically significant monoamines .
Mode of Action
The compound interacts with hMAO-B, inhibiting its activity . This inhibition prevents the enzyme from metabolizing monoamines, leading to an increase in the levels of these neurotransmitters . The compound has been found to exhibit high selectivity towards hMAO-B, showing positive interactions with hMAO-B and repulsive interactions with hMAO-A .
Biochemical Pathways
The inhibition of hMAO-B affects the metabolic pathways of monoamines such as dopamine and beta-phenyl ethyl amines . These monoamines are involved in various physiological functions, including mood regulation and motor control. By inhibiting hMAO-B, the compound can potentially influence these functions by altering the levels of monoamines.
Pharmacokinetics
The compound’s high selectivity towards hmao-b suggests that it may have good bioavailability and reach its target effectively .
Result of Action
The inhibition of hMAO-B by this compound leads to an increase in the levels of monoamines . This can result in various molecular and cellular effects, depending on the specific monoamine whose levels are increased. For example, increased dopamine levels can influence mood and motor control.
Properties
IUPAC Name |
6,7-dimethyl-4-oxochromene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-6-3-8-9(13)5-11(12(14)15)16-10(8)4-7(6)2/h3-5H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXTZTPZRBJVAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424668 |
Source
|
Record name | 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162210-24-4 |
Source
|
Record name | 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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